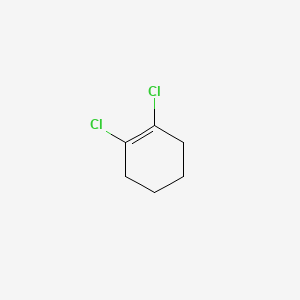
Cyclohexene, dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexene, dichloro- is an organic compound that belongs to the class of cycloalkenes. It is a derivative of cyclohexene where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexene, dichloro- can be synthesized through the addition of dichlorocarbene to cyclohexene. This reaction involves the generation of dichlorocarbene from chloroform and a strong base such as potassium hydroxide. The dichlorocarbene then reacts with the double bond in cyclohexene to form cyclohexene, dichloro-.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, dichloro- typically involves the chlorination of cyclohexene. This process is carried out in the presence of a catalyst and under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexene molecule.
化学反应分析
Types of Reactions
Cyclohexene, dichloro- undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, one or both chlorine atoms can be replaced by other substituents.
Addition Reactions: The compound can participate in addition reactions where new atoms or groups are added to the double bond.
Oxidation and Reduction Reactions: Cyclohexene, dichloro- can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen chloride or bromine can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexenes where chlorine atoms are replaced by other groups.
Addition Reactions: Products include cyclohexane derivatives with additional substituents.
Oxidation and Reduction Reactions: Products include cyclohexanone or cyclohexanol derivatives.
科学研究应用
Cyclohexene, dichloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Cyclohexene, dichloro- is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of cyclohexene, dichloro- involves its reactivity with other chemical species. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbocations, carbanions, and free radicals, which then undergo further transformations to yield the final products.
相似化合物的比较
Similar Compounds
Cyclohexane, dichloro-: A saturated analog with two chlorine atoms.
Cyclohexene, dibromo-: A similar compound with bromine atoms instead of chlorine.
Cyclohexene, diiodo-: A similar compound with iodine atoms instead of chlorine.
Uniqueness
Cyclohexene, dichloro- is unique due to its specific reactivity patterns and the types of products it forms. The presence of chlorine atoms imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
77752-44-4 |
|---|---|
分子式 |
C6H8Cl2 |
分子量 |
151.03 g/mol |
IUPAC 名称 |
1,2-dichlorocyclohexene |
InChI |
InChI=1S/C6H8Cl2/c7-5-3-1-2-4-6(5)8/h1-4H2 |
InChI 键 |
QKXMPUAYRFNJAC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=C(C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


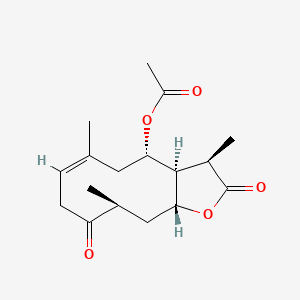
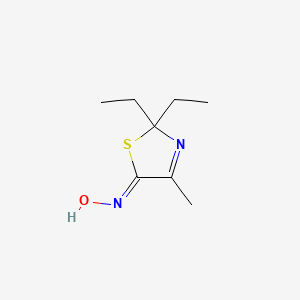
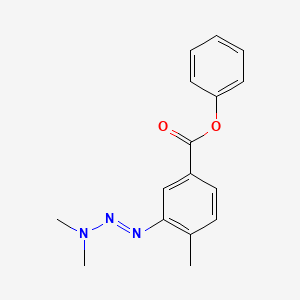
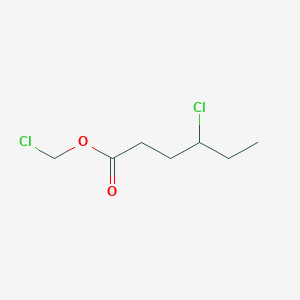
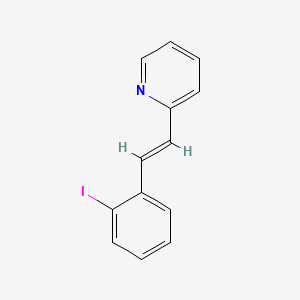
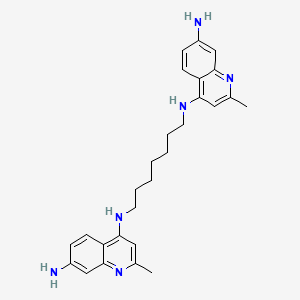
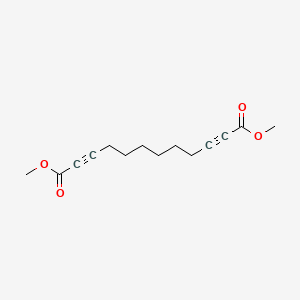
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
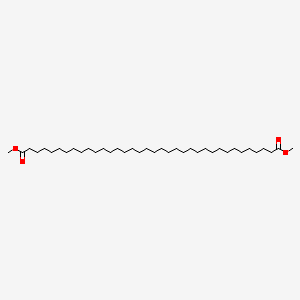
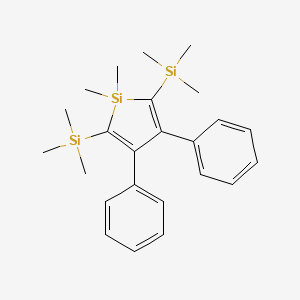


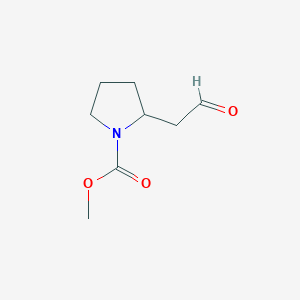
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)
